2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate
Description
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-12-2-6-14(7-3-12)17(21)22-11-16(20)19-10-13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDHGEXVWSSQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzylamine with methyl 4-methylbenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Hydrolysis: The ester and carbamoyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in different substituted derivatives.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: These reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced forms.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl and ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Key Observations:
Substituent Impact on Melting Points: The methyl-substituted derivative (4-CH₃) exhibits a higher melting point (425–426 K) compared to the bromo-substituted analog (407–408 K), likely due to enhanced crystallinity from the methyl group’s electron-donating effects . Methoxy (4-OCH₃) and amino (4-NH₂) groups may reduce melting points due to increased polarity or hydrogen-bonding variability, though data are unavailable for direct comparison.
Crystallographic Behavior: The 4-methylbenzoate analog crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.8368 Å, b = 8.3438 Å, and c = 27.9684 Å. Intermolecular hydrogen bonds (C–H⋯O) form a 3D network, stabilizing the lattice . In contrast, the 4-methoxy derivative’s structure includes refined H-atoms but lacks full crystallographic details .
Synthetic Yields: High yields (>90%) are consistently achieved for phenacyl esters synthesized via nucleophilic substitution between bromoethanones and benzoic acids in dimethylformamide (DMF) with potassium carbonate .
Functional Group Comparisons
- Bromine vs.
- Methyl vs. Methoxy : The methyl group (electron-donating) increases hydrophobicity, whereas methoxy (electron-withdrawing) may alter electronic properties, influencing photochemical stability .
Biological Activity
2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The chemical structure of this compound features a bromobenzyl group attached to an amino group, with a 2-oxoethyl and a methylbenzoate moiety. The compound can be synthesized through various methods, typically involving the reaction of 4-bromobenzylamine with 4-methylbenzoic acid derivatives under specific conditions.
Synthetic Route
A common synthetic route includes:
- Bromination of benzylamine to form 4-bromobenzylamine.
- Nucleophilic substitution with 2-oxoethyl 4-methylbenzoate in the presence of a base such as sodium hydroxide or potassium carbonate.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes involved in cellular pathways. The bromobenzyl group enhances binding affinity, while the amino and ester functionalities facilitate hydrogen bonding and other interactions.
In Vitro Studies
Research indicates that this compound exhibits:
- Anti-inflammatory properties : It may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer activity : Preliminary studies show that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell proliferation and survival .
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in vitro, supporting its potential as an anti-inflammatory agent.
- Cytotoxicity Against Cancer Cells : In a controlled environment, the compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels for therapeutic use .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | |
| Anticancer | Induction of apoptosis in MCF-7 | |
| Enzyme inhibition | Modulation of enzymatic activity |
Synthesis Yields
| Reaction Step | Yield (%) |
|---|---|
| Bromination | 80% |
| Nucleophilic Substitution | 90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
